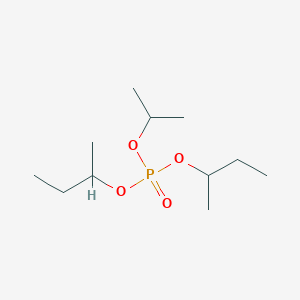
Dibutan-2-yl propan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutan-2-yl propan-2-yl phosphate is an organophosphate compound with the molecular formula C11H25O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both butyl and propyl groups attached to a phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutan-2-yl propan-2-yl phosphate typically involves the reaction of butanol and propanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutan-2-yl propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphates.
Substitution: It can undergo nucleophilic substitution reactions where the butyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Simpler phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutan-2-yl propan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dibutan-2-yl propan-2-yl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl propan-2-yl phosphate: Similar in structure but with different alkyl groups.
Dibutyl phosphate: Lacks the propyl group, leading to different chemical properties.
Uniqueness
Dibutan-2-yl propan-2-yl phosphate is unique due to its specific combination of butyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
646450-43-3 |
|---|---|
Formule moléculaire |
C11H25O4P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
dibutan-2-yl propan-2-yl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-7-10(5)14-16(12,13-9(3)4)15-11(6)8-2/h9-11H,7-8H2,1-6H3 |
Clé InChI |
IAVPSFSIEYRBJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=O)(OC(C)C)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















